6-氯-1H-吲唑-3-甲酸甲酯

描述

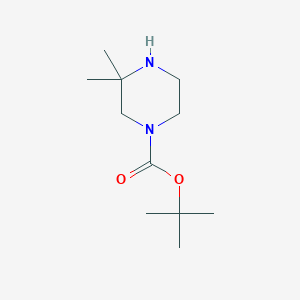

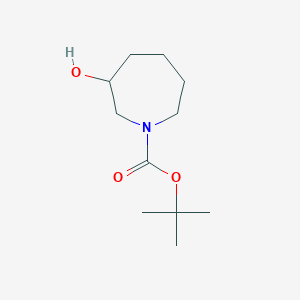

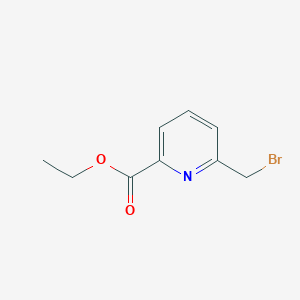

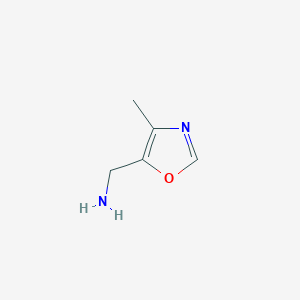

Methyl 6-chloro-1H-indazole-3-carboxylate is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse range of biological activities and are often used as building blocks in pharmaceutical chemistry. The indazole ring system is characterized by a benzene ring fused to a pyrazole ring, which in the case of methyl 6-chloro-1H-indazole-3-carboxylate, is substituted with a methyl ester group at the 3-position and a chlorine atom at the 6-position.

Synthesis Analysis

The synthesis of related indazole derivatives has been reported in the literature. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was formed via an intramolecular aliphatic diazonium coupling reaction . This process involved the diazotization of o-aminophenylacetic acid followed by a regioselective electrophilic addition and subsequent tautomerization. Although the exact synthesis of methyl 6-chloro-1H-indazole-3-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating appropriate chloro-substituted starting materials.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole, was elucidated using X-ray crystallography, which revealed a monoclinic class and space group . Similarly, the structure of the methyl ester of 1H-indazole-3-carboxylic acid was confirmed by single-crystal X-ray diffraction, showing that it crystallizes as hydrogen-bonded trimers . These studies highlight the importance of crystallography in understanding the molecular geometry and intermolecular interactions of such compounds.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The indazole ring can participate in electrophilic substitution reactions, nucleophilic substitutions, and coupling reactions. The presence of a methyl ester group in methyl 6-chloro-1H-indazole-3-carboxylate suggests that it could undergo reactions typical of esters, such as hydrolysis, transesterification, and aminolysis. The chlorine atom also provides a site for further functionalization through nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of substituents like chlorine and the methyl ester group can affect the compound's boiling point, melting point, solubility, and chemical reactivity. The crystalline form of these compounds, as determined by X-ray diffraction, can provide insights into their stability, packing, and potential for forming polymorphs. The spectroscopic data, including infrared spectroscopy, mass spectrometry, and NMR, are essential for characterizing the purity and confirming the identity of these compounds .

科学研究应用

热化学性质

- 形成焓研究: 6-氯-1H-吲唑-3-甲酸甲酯作为吲唑的衍生物,其热化学性质已得到研究。研究表明,类似吲唑化合物的凝聚相和气相中的标准生成摩尔焓。这项研究对于理解羰基和乙酰基等不同基团对吲唑衍生物的能量和结构影响至关重要 (Orozco-Guareño 等人,2019 年)。

合成和化学转化

- 合成和表征: 研究详细阐述了吲唑衍生物的合成,包括新化合物的合成方法和表征。这些合成途径对于生产各种吲唑衍生物以用于进一步应用至关重要 (Reddy 等人,2015 年)。

- N-乙酰化衍生物: 对 5-氨基-1H-[1,2,4]三唑-3-甲酸甲酯(一种相关化合物)的 N-乙酰化衍生物的研究提供了区域选择性乙酰化过程、结构和构象特征的见解。此类研究对于理解类似吲唑化合物的反应性和潜在应用很有价值 (Dzygiel 等人,2004 年)。

潜在的药用应用

- 抗肿瘤活性: 一些吲唑衍生物已显示出抗肿瘤活性,表明它们在药物化学和药物研究中的潜力。开发基于吲唑的化合物作为抗肿瘤剂是一个活跃的研究领域 (褚德清,2011 年)。

分析方法

- HPLC 方法开发: 已开发出高效液相色谱 (HPLC) 方法来测定吲唑衍生物,突出了它们在质量控制和药物分析中的重要性 (Rao 等人,2017 年)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Indazole-containing derivatives, including “Methyl 6-chloro-1H-indazole-3-carboxylate”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their biological activities .

作用机制

Target of Action

Methyl 6-chloro-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . They have been shown to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in various cellular processes, including cell growth and division, and their dysregulation can lead to diseases such as cancer .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound likely interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in the activity of these kinases, potentially altering cellular processes and leading to various biological effects .

Biochemical Pathways

The biochemical pathways affected by Methyl 6-chloro-1H-indazole-3-carboxylate are likely to be those involving its target kinases. For instance, the inhibition of CHK1 and CHK2 kinases can affect the cell cycle, potentially leading to the suppression of cell proliferation . Similarly, the modulation of h-sgk activity can influence various cellular processes, including cell volume regulation .

Pharmacokinetics

It has been suggested that indazole derivatives generally have high gi absorption and are bbb permeant . These properties could potentially impact the bioavailability of Methyl 6-chloro-1H-indazole-3-carboxylate, influencing its efficacy and safety.

Result of Action

The molecular and cellular effects of Methyl 6-chloro-1H-indazole-3-carboxylate’s action are likely to be diverse, given the wide range of biological activities exhibited by indazole derivatives . For instance, its anticancer activity could result from the inhibition of cell proliferation due to its interaction with target kinases . Its anti-inflammatory activity could be due to the inhibition of mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .

属性

IUPAC Name |

methyl 6-chloro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYJEMREXVWPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635047 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

717134-47-9 | |

| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)